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molecular formula C6H12N2O B1502886 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone CAS No. 1000870-09-6

1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone

Cat. No. B1502886
M. Wt: 128.17 g/mol
InChI Key: QTFVAHXVSVHNQR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07163928B2

Procedure details

To (3,4-dimethoxy-benzylidene)-pyrrolidin-3-yl-amine (3 mmol) in dry methylene chloride (30 mL) and triethylamine (7.5 mmol) at room temperature was added acetyl chloride (3.5 mmol) dropwise. The mixture was stirred for 6 hours at room temperature, then the solvent removed under reduced pressure. The residue was dissolved in a mixture of methanesulfonic acid (3.84 g) in 20 mL tetrahydrofuran:water (3:1) and stirred for 60 hours. The solution was neutralized with solid sodium carbonate, filtered, and solvent removed from the filtrate under reduced pressure. The residue was purified by silica gel flash chromatography column, eluting firstly with CHCl3—cC6H12—MeOH (85-14-1, 1.0 1) to elute the faster moving spots, and then with CHCl3—MeOH—NH3/MeOH (93-5-2), to obtain 1-acetyl-3-aminopyrrolidine, a compound of formula (4) as an oil.
Name
(3,4-dimethoxy-benzylidene)-pyrrolidin-3-yl-amine
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2]C1C=C(C=CC=1OC)C=[N:7][CH:8]1[CH2:12][CH2:11][NH:10][CH2:9]1.C(N(CC)CC)C.[C:25]([Cl:28])(=[O:27])[CH3:26].[CH2:29]([Cl:31])[Cl:30]>>[CH:29]([Cl:28])([Cl:31])[Cl:30].[CH3:1][OH:2].[NH3:7].[CH3:25][OH:27].[C:25]([N:10]1[CH2:11][CH2:12][CH:8]([NH2:7])[CH2:9]1)(=[O:27])[CH3:26] |f:4.5.6.7|

Inputs

Step One
Name
(3,4-dimethoxy-benzylidene)-pyrrolidin-3-yl-amine
Quantity
3 mmol
Type
reactant
Smiles
COC=1C=C(C=NC2CNCC2)C=CC1OC
Name
Quantity
7.5 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.5 mmol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of methanesulfonic acid (3.84 g) in 20 mL tetrahydrofuran:water (3:1)
STIRRING
Type
STIRRING
Details
stirred for 60 hours
Duration
60 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography column
WASH
Type
WASH
Details
eluting firstly with CHCl3—cC6H12—MeOH (85-14-1, 1.0 1)
WASH
Type
WASH
Details
to elute the

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(Cl)(Cl)Cl.CO.N.CO
Name
Type
product
Smiles
C(C)(=O)N1CC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07163928B2

Procedure details

To (3,4-dimethoxy-benzylidene)-pyrrolidin-3-yl-amine (3 mmol) in dry methylene chloride (30 mL) and triethylamine (7.5 mmol) at room temperature was added acetyl chloride (3.5 mmol) dropwise. The mixture was stirred for 6 hours at room temperature, then the solvent removed under reduced pressure. The residue was dissolved in a mixture of methanesulfonic acid (3.84 g) in 20 mL tetrahydrofuran:water (3:1) and stirred for 60 hours. The solution was neutralized with solid sodium carbonate, filtered, and solvent removed from the filtrate under reduced pressure. The residue was purified by silica gel flash chromatography column, eluting firstly with CHCl3—cC6H12—MeOH (85-14-1, 1.0 1) to elute the faster moving spots, and then with CHCl3—MeOH—NH3/MeOH (93-5-2), to obtain 1-acetyl-3-aminopyrrolidine, a compound of formula (4) as an oil.
Name
(3,4-dimethoxy-benzylidene)-pyrrolidin-3-yl-amine
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2]C1C=C(C=CC=1OC)C=[N:7][CH:8]1[CH2:12][CH2:11][NH:10][CH2:9]1.C(N(CC)CC)C.[C:25]([Cl:28])(=[O:27])[CH3:26].[CH2:29]([Cl:31])[Cl:30]>>[CH:29]([Cl:28])([Cl:31])[Cl:30].[CH3:1][OH:2].[NH3:7].[CH3:25][OH:27].[C:25]([N:10]1[CH2:11][CH2:12][CH:8]([NH2:7])[CH2:9]1)(=[O:27])[CH3:26] |f:4.5.6.7|

Inputs

Step One
Name
(3,4-dimethoxy-benzylidene)-pyrrolidin-3-yl-amine
Quantity
3 mmol
Type
reactant
Smiles
COC=1C=C(C=NC2CNCC2)C=CC1OC
Name
Quantity
7.5 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.5 mmol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of methanesulfonic acid (3.84 g) in 20 mL tetrahydrofuran:water (3:1)
STIRRING
Type
STIRRING
Details
stirred for 60 hours
Duration
60 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography column
WASH
Type
WASH
Details
eluting firstly with CHCl3—cC6H12—MeOH (85-14-1, 1.0 1)
WASH
Type
WASH
Details
to elute the

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(Cl)(Cl)Cl.CO.N.CO
Name
Type
product
Smiles
C(C)(=O)N1CC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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